molecular formula C19H24N4O4 B5473981 N,N-dimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

N,N-dimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B5473981
M. Wt: 372.4 g/mol
InChI Key: YUHQBEHMTFTIBB-UHFFFAOYSA-N
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Description

The compound “N,N-dimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It contains a pyrido[3,4-d]pyrimidin-4-amine group, which is a type of heterocyclic compound (a compound that contains atoms of at least two different elements). This group is attached to a trimethoxybenzoyl group (a benzene ring with three methoxy groups attached) and a dimethylamine group (an amine with two methyl groups attached) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of the nitrogen atoms in the ring and the amine group would likely result in the formation of hydrogen bonds, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the amine group, the aromatic ring, and the ether groups in the trimethoxybenzoyl moiety. The amine could act as a nucleophile in reactions, while the aromatic ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amine group and the ability to form hydrogen bonds could make it somewhat soluble in polar solvents .

Properties

IUPAC Name

[4-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-22(2)18-13-6-7-23(10-14(13)20-11-21-18)19(24)12-8-15(25-3)17(27-5)16(9-12)26-4/h8-9,11H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHQBEHMTFTIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1CCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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